

# Spectroscopic Profile of 5-Hexen-2-one: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 5-Hexen-2-one

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This technical guide provides a comprehensive overview of the key spectroscopic data for **5-hexen-2-one** (Allylacetone), a valuable organic building block. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its molecular structure and fragmentation patterns. This document is intended to serve as a practical resource for researchers in organic synthesis, analytical chemistry, and drug development.

## Spectroscopic Data Summary

The quantitative spectroscopic data for **5-hexen-2-one** are summarized in the tables below for easy reference and comparison. These data are compiled from various spectral databases and are consistent with the known structure of the molecule.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~5.8	ddt	1H	17.0, 10.2, 6.6	H-5
~5.0	m	2H	-	H-6
~2.5	t	2H	7.4	H-3
~2.2	m	2H	-	H-4
2.15	s	3H	-	H-1

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

### <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift ( $\delta$ ) ppm	Carbon Atom
208.5	C-2
137.0	C-5
115.2	C-6
42.8	C-3
29.8	C-1
27.8	C-4

Note: Chemical shifts are typically referenced to a standard, such as TMS or the deuterated solvent used.

### Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3075	Medium	=C-H stretch (vinyllic)
~2935	Medium	C-H stretch (aliphatic)
1715	Strong	C=O stretch (ketone)
1642	Medium	C=C stretch (alkene)
1410	Medium	CH <sub>2</sub> bend
915	Strong	=CH <sub>2</sub> bend (out-of-plane)

## Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
98	Moderate	[M] <sup>+</sup> (Molecular Ion)
83	Moderate	[M - CH <sub>3</sub> ] <sup>+</sup>
58	Moderate	McLafferty Rearrangement Product
55	Moderate	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
43	100% (Base Peak)	[CH <sub>3</sub> CO] <sup>+</sup>
41	High	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Allyl cation)

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of volatile liquid organic compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to elucidate the carbon-hydrogen framework of **5-hexen-2-one**.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker 400 MHz or similar) equipped with a broadband probe.

Sample Preparation:

- A solution of **5-hexen-2-one** is prepared by dissolving approximately 10-20 mg of the neat liquid in ~0.6 mL of a deuterated solvent (typically Chloroform-d,  $\text{CDCl}_3$ ).
- The solution is transferred to a 5 mm NMR tube.

$^1\text{H}$  NMR Acquisition:

- The spectrometer is tuned to the proton frequency.
- A standard single-pulse experiment is utilized.
- Key parameters include a  $30^\circ$  pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans to ensure a good signal-to-noise ratio.
- The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm).

$^{13}\text{C}$  NMR Acquisition:

- The spectrometer is tuned to the carbon frequency.
- A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.
- A sufficient number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are employed due to the lower natural abundance and longer relaxation times of  $^{13}\text{C}$  nuclei.
- The FID is processed similarly to the  $^1\text{H}$  spectrum, with chemical shifts referenced to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **5-hexen-2-one**.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Methodology (Neat Liquid via ATR):

- A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental absorptions.
- A small drop of neat **5-hexen-2-one** is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[1]
- The spectrum is acquired by co-adding 16-32 scans at a resolution of  $4\text{ cm}^{-1}$ . [2]
- The resulting spectrum is displayed in terms of transmittance or absorbance.
- After analysis, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and dried.[3]

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **5-hexen-2-one**.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

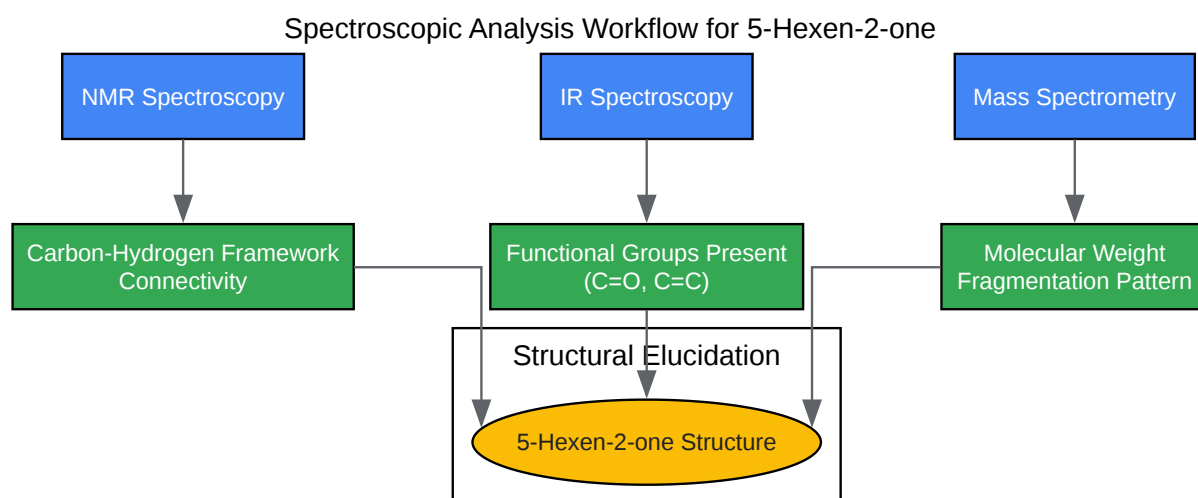
Methodology:

- Sample Introduction: A dilute solution of **5-hexen-2-one** in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume (typically  $1\text{ }\mu\text{L}$ ) is injected into the GC.
- Gas Chromatography: The sample is vaporized in the heated injection port and separated from the solvent and any impurities on a capillary GC column (e.g., a nonpolar DB-5 or similar). A temperature program is used to elute the compound.[4]

- **Ionization:** As **5-hexen-2-one** elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), causes the molecule to lose an electron, forming a molecular ion ( $[M]^+$ ), and also induces fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The abundance of each ion is measured, and a mass spectrum is generated, plotting relative intensity versus  $m/z$ .

## Visualized Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow and the relationship between the different spectroscopic techniques in determining the structure of **5-hexen-2-one**.



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Caption: Workflow of spectroscopic techniques for the structural elucidation of **5-hexen-2-one**.

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